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methylpropan-1-ol

CAS No.: 80854-14-4

Cat. No.: B1590159 Get Quote

Executive Summary
Chlorophenyl propanol derivatives represent a privileged scaffold in medicinal chemistry,

serving primarily as high-value chiral synthons for blockbuster CNS (Central Nervous System)

therapeutics.[1] While their direct pharmacological application is niche (e.g., skeletal muscle

relaxants like Chlorphenesin), their utility as precursors for Selective Serotonin Reuptake

Inhibitors (SSRIs) and Norepinephrine Reuptake Inhibitors (NRIs) drives their industrial

demand.[1]

This guide analyzes the structure-activity relationships (SAR) of this scaffold, details the

biocatalytic protocols for generating enantiopure intermediates, and outlines their downstream

conversion into active pharmaceutical ingredients (APIs) such as Dapoxetine and Atomoxetine.

[1]

Part 1: Structural Activity Relationship (SAR) &
Pharmacophore Analysis
The 3-chloro-1-phenylpropan-1-ol scaffold derives its utility from three distinct chemical

features that allow for modular drug design:
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The Chiral Benzylic Alcohol:

Function: Serves as the primary stereogenic center. In many CNS drugs, biological activity

is restricted to a single enantiomer (e.g., (S)-Dapoxetine).[1]

Reactivity: The hydroxyl group allows for conversion into leaving groups

(mesylates/tosylates) for nucleophilic substitution (inverting stereochemistry) or direct

etherification (preserving stereochemistry via Mitsunobu reaction).

The Propyl Chain Spacer:

Function: Provides the critical 3-carbon distance between the aromatic ring and the

amine/ether functionality, mimicking the distance found in biogenic amines

(serotonin/norepinephrine).

Flexibility:[2] The chain length is optimal for binding to the monoamine transporter pockets

(SERT/NET).

The Chlorophenyl Ring:

Lipophilicity: The chlorine substitution (typically para-) increases logP, enhancing Blood-

Brain Barrier (BBB) permeability.[1]

Metabolic Stability: The halogen blocks para-hydroxylation by Cytochrome P450 enzymes,

extending the half-life of the resulting drug.

Visualization: The Synthetic Utility Pathway
The following diagram illustrates how the core 3-chloropropiophenone precursor branches into

major therapeutic classes.
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Figure 1: The divergent synthesis pathways from the chloropropiophenone core to major

pharmaceutical classes.[3]

Part 2: Therapeutic Areas & Case Studies
CNS Therapeutics: The Serotonin/Norepinephrine
Modulators
The most significant application of chlorophenyl propanol derivatives is in the synthesis of

reuptake inhibitors.

Dapoxetine (Priligy): Used for premature ejaculation.[4]

Mechanism:[5][6][7][8][9] Short-acting SSRI.[1]

Role of Scaffold: The (S)-enantiomer of the propanol backbone is essential. The 1-phenyl-

1-propanamine core is derived directly from the reduction of the ketone precursor.

Atomoxetine (Strattera): Used for ADHD.

Mechanism:[5][7][8][9] Selective Norepinephrine Reuptake Inhibitor.

Role of Scaffold: Relies on the 3-phenyl-3-aryloxypropylamine structure.[1] The chirality at

the benzylic position dictates the binding affinity to the norepinephrine transporter.

Muscle Relaxants & Antimicrobials[10][11]
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Chlorphenesin (Maolate):

Structure: 3-(4-chlorophenoxy)propane-1,2-diol.[1]

Application: Skeletal muscle relaxant and antifungal preservative in cosmetics.[10][11]

Mechanism:[5][7][8][9] Modulates polysynaptic reflexes in the spinal cord. It also exhibits

broad-spectrum antimicrobial activity by disrupting cell wall integrity in fungi.

Part 3: Advanced Synthesis & Biocatalysis[12]
The industrial bottleneck in utilizing this scaffold is stereochemistry. Chemical reduction of 3-

chloropropiophenone (e.g., using NaBH4) yields a racemate, requiring wasteful resolution

steps.[1]

The Solution: Biocatalytic Asymmetric Reduction Using Ketoreductases (KREDs) or whole-cell

biocatalysts (e.g., Candida utilis, Saccharomyces cerevisiae) allows for the synthesis of the (S)-

alcohol with >99% enantiomeric excess (ee).[1]

Visualization: Biocatalytic Workflow
This workflow describes the self-validating loop for producing the chiral intermediate.
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Figure 2: Process flow for the enzymatic stereoselective reduction of 3-chloropropiophenone.

Part 4: Experimental Protocols
Protocol A: Whole-Cell Biocatalytic Reduction
Objective: Synthesis of (S)-3-chloro-1-phenylpropan-1-ol from 3-chloropropiophenone.[1][12]

[13][14] Source Validation: Adapted from Yang et al. (2009) and industrial patents for

Dapoxetine intermediates.

Materials:

Substrate: 3-chloropropiophenone (dissolved in ethanol).

Biocatalyst: Candida utilis (CCTCC M 209298) or commercially available KRED screening

kit.

Buffer: Phosphate buffer (100 mM, pH 7.0).[1]
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Co-substrate: Glucose (for cofactor regeneration).

Step-by-Step Methodology:

Inoculum Preparation: Cultivate C. utilis in YPD medium at 30°C for 24h. Harvest cells by

centrifugation (4000g, 10 min).

Immobilization (Optional but Recommended): Mix wet cells with 2% sodium alginate solution.

Drop into 0.1M CaCl2 to form beads. Reasoning: Immobilization enhances thermal stability

and allows catalyst reuse.

Reaction Setup: In a 500mL flask, suspend 10g of immobilized beads in 100mL phosphate

buffer. Add glucose (5g) as an energy source for NADPH regeneration.

Substrate Addition: Add 3-chloropropiophenone (final concentration 10 mM). Note: Add in

fed-batch mode (aliquots every 2 hours) to prevent substrate inhibition.

Incubation: Shake at 30°C, 180 rpm for 24-48 hours.

Extraction: Filter out beads. Extract the aqueous phase 3x with Ethyl Acetate.

Purification: Dry organic layer over Na2SO4 and concentrate in vacuo.

Validation: Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 95:5). Target:

>99% ee of the (S)-isomer.

Protocol B: Downstream Conversion to Dapoxetine Core
Objective: Conversion of the chiral alcohol to the amine.

Activation: Dissolve (S)-3-chloro-1-phenylpropan-1-ol in DCM. Add Et3N (1.5 eq). Cool to

0°C. Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise.[1]

Checkpoint: Monitor TLC for disappearance of alcohol.

Displacement: Treat the crude mesylate with excess Dimethylamine (40% aq or in THF) in a

sealed tube at 60°C.
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Stereochemistry Note: This SN2 reaction typically proceeds with inversion. If the target

drug requires (S)-configuration at the amine, start with the (R)-alcohol, or utilize a double-

inversion strategy involving a leaving group.[1]

Part 5: Data Summary & Safety
Comparative Efficiency of Synthesis Methods

Parameter
Chemical
Reduction (NaBH4)

Asymmetric
Hydrogenation (Ru-
BINAP)

Biocatalysis
(Whole Cell)

Enantiomeric Excess

(ee)
0% (Racemic) 90-96% >99%

Yield High (>90%) Moderate (70-85%) High (85-95%)

Cost Low High (Catalyst cost) Moderate

Environmental Impact Moderate High (Heavy metals) Low (Green Chem)

Scalability Excellent Good
Good (Requires

bioreactor)

Safety & Toxicology Note
QT Prolongation: Derivatives like Clobutinol were withdrawn from the market due to hERG

channel blockade leading to QT prolongation. Any new drug candidate containing this

scaffold must undergo rigorous hERG screening early in the discovery phase.

Skin Irritation: Chlorphenesin is a known skin irritant at concentrations >0.3% in cosmetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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